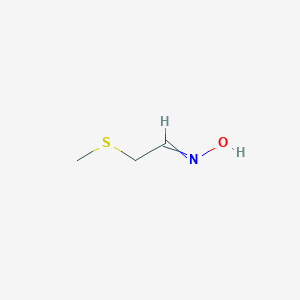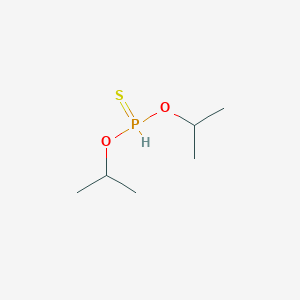
Methylthioacetaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylthioacetaldoxime, also known as methomyl oxime, is a chemical compound with the molecular formula C₃H₇NOS. It is a metabolite of methomyl, an insecticide, and is known for its applications in pest control. The compound is characterized by its white crystalline solid form and is used to control a wide range of pests in agriculture and horticulture .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylthioacetaldoxime can be synthesized through various methods. One common method involves the reaction of thioacetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, yielding the oxime as a product .
Industrial Production Methods: Industrial production of (methylthio)acetaldehyde oxime often involves the use of thioacetaldehyde oxime method, acetonitrile method, methyl ethyl ketone method, nitroethane method, and acetaldehyde method. These methods are designed to maximize yield and minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methylthioacetaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
Methylthioacetaldoxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals .
Mechanism of Action
The mechanism of action of (methylthio)acetaldehyde oxime involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in pests. The compound’s molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparison with Similar Compounds
Methomyl: A parent compound of (methylthio)acetaldehyde oxime, used as an insecticide.
Acetaldehyde oxime: A simpler oxime compound with similar chemical properties.
Thioacetaldehyde oxime: Another related compound with a thio group attached to the oxime
Uniqueness: Methylthioacetaldoxime is unique due to its specific structure, which combines the properties of both oximes and thio compounds.
Properties
CAS No. |
10533-67-2 |
|---|---|
Molecular Formula |
C3H7NOS |
Molecular Weight |
105.16 g/mol |
IUPAC Name |
N-(2-methylsulfanylethylidene)hydroxylamine |
InChI |
InChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3 |
InChI Key |
AGVHWUQIIQHFCW-UHFFFAOYSA-N |
SMILES |
CSCC=NO |
Isomeric SMILES |
CSC/C=N/O |
Canonical SMILES |
CSCC=NO |
Key on ui other cas no. |
10533-67-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















